

Application Notes and Protocols for J-104129 in Isolated Organ Bath Experiments

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **J-104129**, a potent and selective muscarinic M3 receptor antagonist, in isolated organ bath experiments. The protocols and data presented are intended to facilitate research into respiratory and other smooth muscle-related disorders.

J-104129 is a valuable pharmacological tool for investigating the role of M3 receptors in smooth muscle contraction. It exhibits high selectivity for the M3 receptor subtype over the M2 receptor, making it particularly useful for dissecting the specific contributions of M3-mediated signaling pathways.[1][2][3]

Pharmacological Profile of J-104129

The following table summarizes the key pharmacological parameters of **J-104129**, highlighting its potency and selectivity.



Parameter	Species	Receptor/Tissue	Value
Ki	Human	M3 Muscarinic Receptor	4.2 nM[1][2][3]
Ki	Human	M1 Muscarinic Receptor	19 nM[1]
Ki	Human	M2 Muscarinic Receptor	490 nM[1][2][3]
КВ	Rat	Trachea (M3)	3.3 nM[1][2]
КВ	Rat	Right Atria (M2)	170 nM[1]
ED50	Rat	ACh-induced bronchoconstriction (oral admin.)	0.58 mg/kg[2]

Note: Ki represents the inhibition constant, KB represents the equilibrium dissociation constant of an antagonist, and ED50 represents the dose that produces 50% of the maximal effect. Lower values indicate higher potency.

Experimental Protocols Isolated Tracheal Bing Preparation

Isolated Tracheal Ring Preparation for Bronchodilation Studies

This protocol details the methodology for assessing the relaxant effect of **J-104129** on precontracted isolated tracheal smooth muscle.

Materials:

- J-104129 fumarate
- Acetylcholine (ACh) or other contractile agonist (e.g., carbachol)
- Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1)



- Distilled water
- Carbogen gas (95% O2, 5% CO2)
- Isolated organ bath system with force transducers
- Data acquisition system

Procedure:

- Tissue Preparation:
 - Humanely euthanize a rat (e.g., Sprague-Dawley) according to approved animal care protocols.
 - Carefully dissect the trachea and place it in cold, carbogen-aerated Krebs-Henseleit solution.
 - Clean the trachea of adherent connective tissue and cut it into 2-3 mm wide rings.
- Mounting the Tissue:
 - Suspend each tracheal ring between two stainless steel hooks in an isolated organ bath chamber filled with 10 mL of Krebs-Henseleit solution.
 - Maintain the bath temperature at 37°C and continuously bubble with carbogen gas.
- Equilibration and Tensioning:
 - Allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.
 - Apply an optimal resting tension to the tracheal rings (typically 1-1.5 g) and allow them to re-equilibrate.
- Contraction and Antagonism:
 - \circ Induce a sustained contraction with a submaximal concentration of acetylcholine (e.g., 1 $\,$ $\mu\text{M}).$



- Once the contraction has stabilized, add cumulative concentrations of J-104129 to the organ bath.
- Record the relaxation response at each concentration until a maximal effect is achieved.
- Data Analysis:
 - Express the relaxation as a percentage of the initial acetylcholine-induced contraction.
 - Construct a concentration-response curve and calculate the IC50 (concentration of J-104129 that causes 50% of the maximal relaxation).

Schild Analysis for Determining Antagonist Affinity (pA2)

This protocol is used to determine the affinity (pA2 value) of **J-104129** for the muscarinic M3 receptor in a competitive manner.

Procedure:

- Tissue Preparation and Mounting:
 - Prepare and mount isolated tracheal rings as described in Protocol 1.
- Control Concentration-Response Curve:
 - Generate a cumulative concentration-response curve for acetylcholine to establish a baseline.
- Incubation with Antagonist:
 - Wash the tissues and incubate them with a fixed concentration of J-104129 for a predetermined period (e.g., 30 minutes).
- Second Concentration-Response Curve:
 - In the continued presence of J-104129, generate a second cumulative concentrationresponse curve for acetylcholine.



- Repeat with Different Antagonist Concentrations:
 - Repeat steps 3 and 4 with at least three different concentrations of J-104129.
- Data Analysis:
 - Calculate the dose ratio for each concentration of **J-104129** (the ratio of the EC50 of acetylcholine in the presence and absence of the antagonist).
 - Construct a Schild plot by plotting the log of (dose ratio 1) against the negative log of the molar concentration of **J-104129**.
 - The x-intercept of the linear regression line provides the pA2 value. A slope not significantly different from 1 suggests competitive antagonism.

Visualizations Signaling Pathway of M3 Muscarinic Receptor Antagonism

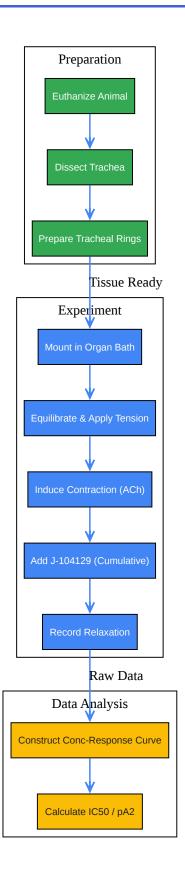


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Caption: M3 receptor signaling and its inhibition by **J-104129**.

Experimental Workflow for Isolated Organ Bath Studies





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Caption: Workflow for assessing J-104129 in isolated trachea.



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